Cas no 22981-84-6 (2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one)

2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one structure
22981-84-6 structure
Product Name:2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one
CAS No:22981-84-6
MF:C10H12O
MW:148.201683044434
CID:912529
PubChem ID:261675
Update Time:2025-04-19

2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one
    • (3aS*,4R*,7S*,7aR*)-2,3,4a,4,7,7a-hexahydro-4,7-methano-1H-inden-1-one
    • 2,3,3a,4,7,7a-hexahydro-4,7-methano-1H-inden-1-one
    • 2,3,3a,4,7,7a-hexahydro-4,7-methanoinden-1-one
    • 4,7-Methano-1H-inden-1-one,2,3,3a,4,7,7a-hexahydro
    • endo-Tricyclo<5.2.1.02,6>-8-decen-3-on
    • tricyclo<5.2.1.02,6>dec-3-en-9-one
    • CHEMBL601548
    • NSC-94570
    • NSC94570
    • DTXSID20865077
    • 22981-84-6
    • NDZKBCKGQBZZFM-UHFFFAOYSA-N
    • GNF-Pf-2396
    • 4,7-Methano-1H-inden-1-one, 2,3,3a,4,7,7a-hexahydro-
    • DTXSID70294116
    • SCHEMBL4951220
    • NCIOpen2_001470
    • Inchi: 1S/C10H12O/c11-9-4-3-8-6-1-2-7(5-6)10(8)9/h1-2,6-8,10H,3-5H2
    • InChI Key: NDZKBCKGQBZZFM-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C3C=CC(C3)C21

Computed Properties

  • Exact Mass: 148.08900
  • Monoisotopic Mass: 148.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 241
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 4
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • PSA: 17.07000
  • LogP: 1.78760

2,3,3a,4,7,7a-hexahydro-1H-4,7-methanoinden-1-one Related Literature

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